molecular formula C13H12N2O3 B14733388 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol CAS No. 5455-70-9

1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol

Katalognummer: B14733388
CAS-Nummer: 5455-70-9
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: UVXFYWFBIYUTGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is an organic compound that features a nitrophenyl group and a pyridinyl group attached to a methanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol typically involves the reaction of 2-nitrobenzaldehyde with 2-pyridylmethanol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridylmethanol attacks the carbonyl carbon of 2-nitrobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(2-nitrophenyl)-2-pyridin-2-ylmethanone.

    Reduction: Formation of 1-(2-aminophenyl)-2-pyridin-2-ylmethanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinyl group may facilitate binding to specific receptors or enzymes, modulating their activity and resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Nitrophenyl)ethanol: Similar structure but lacks the pyridinyl group.

    2-Nitrobenzyl alcohol: Contains a nitrobenzyl group but lacks the pyridinyl group.

    1-(2-Nitrophenyl)-2-pyridin-2-ylmethanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is unique due to the presence of both nitrophenyl and pyridinyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5455-70-9

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

1-(2-nitrophenyl)-2-pyridin-2-ylethanol

InChI

InChI=1S/C13H12N2O3/c16-13(9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)15(17)18/h1-8,13,16H,9H2

InChI-Schlüssel

UVXFYWFBIYUTGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(CC2=CC=CC=N2)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.